Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methylsulfamoyl group and a carboxylate ester group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with methylamine and sulfur dioxide, followed by esterification with methanol . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Methyl 6-(methylsulfamoyl)pyridine-3-carboxylate can be compared with similar compounds such as:
Methyl 6-methylpyridine-3-carboxylate: This compound lacks the methylsulfamoyl group, making it less versatile in certain chemical reactions.
Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 6-(methylsulfamoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O4S/c1-9-15(12,13)7-4-3-6(5-10-7)8(11)14-2/h3-5,9H,1-2H3 |
InChI Key |
ILKIWESLZKYTEG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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